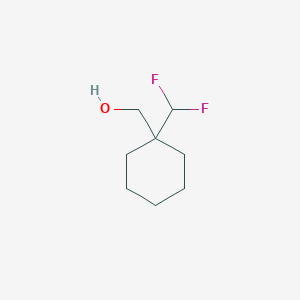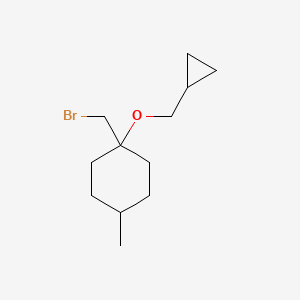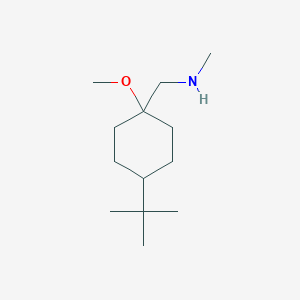
1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine is an organic compound with a complex structure that includes a cyclohexyl ring substituted with a tert-butyl group, a methoxy group, and an N-methylmethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine typically involves multiple steps, starting from readily available precursors One common approach is to start with a cyclohexanone derivative, which undergoes alkylation to introduce the tert-butyl group This is followed by methoxylation to add the methoxy group
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The cyclohexyl ring can be reduced to form a more saturated compound.
Substitution: The tert-butyl group can be substituted with other alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a ketone, while reduction of the cyclohexyl ring may produce a fully saturated cyclohexane derivative.
Applications De Recherche Scientifique
1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-(Tert-butyl)-1-hydroxycyclohexyl)-N-methylmethanamine
- 1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-ethylmethanamine
- 1-(4-(Isopropyl)-1-methoxycyclohexyl)-N-methylmethanamine
Uniqueness
1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. The methoxy group also contributes to its unique chemical properties, making it distinct from similar compounds .
Propriétés
Formule moléculaire |
C13H27NO |
|---|---|
Poids moléculaire |
213.36 g/mol |
Nom IUPAC |
1-(4-tert-butyl-1-methoxycyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C13H27NO/c1-12(2,3)11-6-8-13(15-5,9-7-11)10-14-4/h11,14H,6-10H2,1-5H3 |
Clé InChI |
DSSKUPHMYWPSSR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)(CNC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


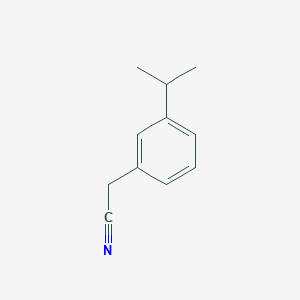
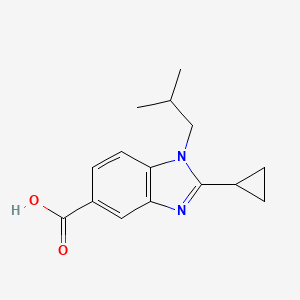
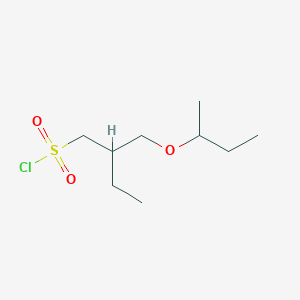


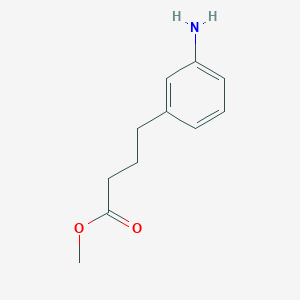


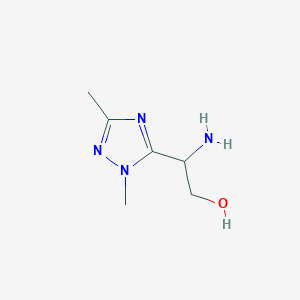
![1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B13624538.png)
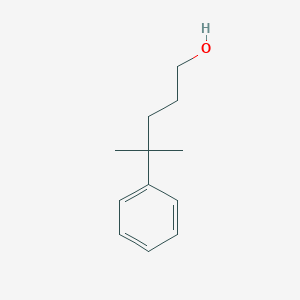
![3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13624564.png)
